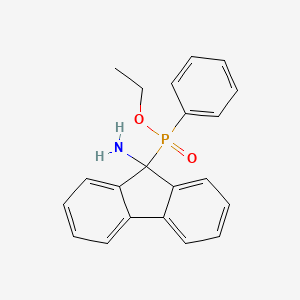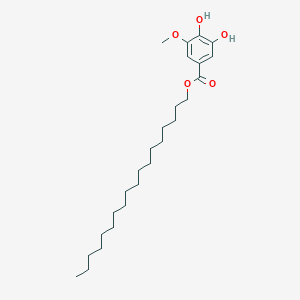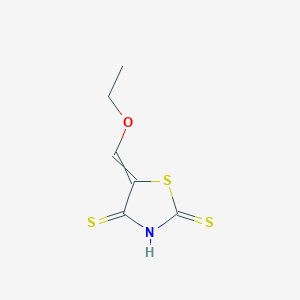![molecular formula C26H47NO B14317096 3-[Ethyl(octadecyl)amino]phenol CAS No. 105191-74-0](/img/structure/B14317096.png)
3-[Ethyl(octadecyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(octadecyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, specifically, has an ethyl(octadecyl)amino group attached to the phenol ring, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(octadecyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an amine. For instance, starting with 3-bromo phenol, the reaction with ethyl(octadecyl)amine under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of phenols, including substituted phenols like this compound, often involves the hydroxylation of arylboronic acids. This method is scalable and can be performed under mild, green conditions using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethyl(octadecyl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
3-[Ethyl(octadecyl)amino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Ethyl(octadecyl)amino]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The ethyl(octadecyl)amino group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
3-Aminophenol: Similar structure but with an amino group instead of the ethyl(octadecyl)amino group.
4-Ethylphenol: Similar structure but with an ethyl group attached to the benzene ring.
Uniqueness
3-[Ethyl(octadecyl)amino]phenol is unique due to the presence of the long alkyl chain (octadecyl) and the ethyl group attached to the amino group. This structure imparts distinct physical and chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Propiedades
Número CAS |
105191-74-0 |
|---|---|
Fórmula molecular |
C26H47NO |
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
3-[ethyl(octadecyl)amino]phenol |
InChI |
InChI=1S/C26H47NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(4-2)25-21-20-22-26(28)24-25/h20-22,24,28H,3-19,23H2,1-2H3 |
Clave InChI |
MXGVVALOHKCYGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CC)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


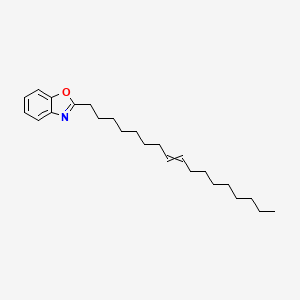
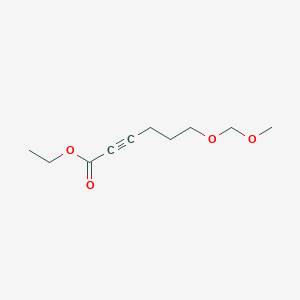
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

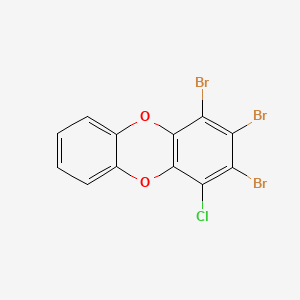

![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
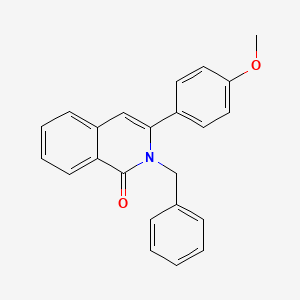

![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
